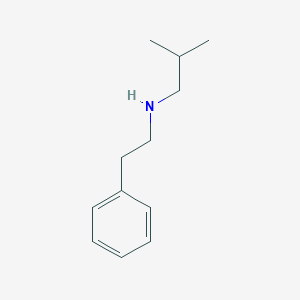

(2-Methylpropyl)(2-phenylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Methylpropyl)(2-phenylethyl)amine, also known as β-methylphenethylamine, is a chemical compound that belongs to the class of substituted phenethylamines. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Scientific Research Applications

Biogenic Amines Catabolism and Biotechnological Applications

Biogenic amines, including 2-phenylethylamine, play crucial roles in physiological functions across animals, plants, and microorganisms. Pseudomonas species, capable of using biogenic amines as carbon and energy sources, offer a model for studying catabolic pathways. This knowledge has paved the way for the creation of genetically engineered microbes aimed at eliminating biogenic amines from various sources, demonstrating significant biotechnological applications (Luengo & Olivera, 2020).

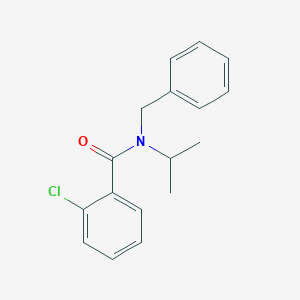

Immune Response Modulation

Imiquimod, an analogue of (2-Methylpropyl)(2-phenylethyl)amine, showcases its ability to modulate the immune system without inherent antiviral or antiproliferative activity in vitro. Through the induction of cytokines, imiquimod has demonstrated diverse biological functions including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This positions imiquimod as a novel agent for treating various cutaneous diseases, highlighting the pharmaceutical potential of this compound derivatives (Syed, 2001).

Analytical Methods for Determination in Foods

The analysis of biogenic amines in foods is critical due to their potential toxicity and as indicators of food freshness or spoilage. Various chromatographic methods, especially high-performance liquid chromatography (HPLC), are employed for quantitative determination, underscoring the importance of monitoring biogenic amine levels in food safety protocols (Önal, 2007).

Environmental and Health Impacts of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines, improving the efficacy of water treatment schemes. This research highlights the environmental concern and the need for technologies focusing on the degradation of recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have been extensively studied for their CO2 capture capabilities due to the strong interaction between CO2 and amino functionalities. These MOFs demonstrate potential applications beyond CO2 capture, including catalysis, showcasing the versatility of amine functionalities in materials science (Lin, Kong, & Chen, 2016).

Mechanism of Action

Target of Action

(2-Methylpropyl)(2-phenylethyl)amine is a derivative of phenethylamine . Phenethylamine has been shown to bind to human trace amine-associated receptor 1 (hTAAR1) as an agonist . The hTAAR1 is known to regulate monoamine neurotransmission .

Mode of Action

Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism . As a derivative, this compound may have similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by phenethylamine involve the regulation of monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This results in the release of norepinephrine and dopamine, which are key neurotransmitters involved in various physiological functions such as mood regulation and response to stress .

Pharmacokinetics

The pharmacokinetics of phenethylamine involve metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A . This results in the conversion of phenethylamine to phenylacetic acid . For significant concentrations to reach the brain, the dosage must be higher than for other methods of administration

Result of Action

The molecular and cellular effects of phenethylamine’s action involve the stimulation of the central nervous system . This is achieved through the release of norepinephrine and dopamine, which can lead to effects such as increased alertness, mood elevation, and increased energy levels .

properties

IUPAC Name |

2-methyl-N-(2-phenylethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJFFRMEBNWEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-nitrophenyl}-5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B359152.png)

![[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B359176.png)

![Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate](/img/structure/B359177.png)

![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B359178.png)

![3,6-diamino-N-[2-[(2-chlorophenyl)methylsulfanyl]phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B359185.png)

![[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B359196.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B359199.png)

![[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B359208.png)

![1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol](/img/structure/B359209.png)